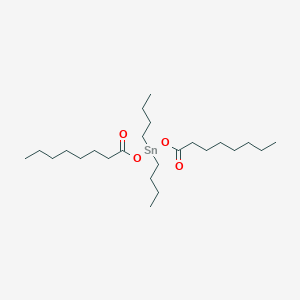
(S)-2-(4-benzylpiperazin-2-yl)ethanol
Vue d'ensemble
Description
(S)-2-(4-benzylpiperazin-2-yl)ethanol, also known as SZ-792, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of piperazine, which is a well-known scaffold for various drugs. SZ-792 has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Ethanol in Biofuel Production
Ethanol is prominently utilized in the production of biofuels, contributing significantly to renewable energy advancements. A review emphasizes ethanol's role in hydrogen production via bio-ethanol reforming, showcasing its potential in sustainable fuel cell applications. The process involves catalysts like Rh and Ni to enhance hydrogen production, underscoring ethanol's importance in developing eco-friendly energy sources (Ni, Leung, & Leung, 2007).
Ethanol's Impact on Automotive Fuels
Research on ethanol-blended fuels reveals their influence on engine performance and emissions. Ethanol-gasoline blends, for example, can reduce exhaust emissions and improve engine efficiency, highlighting ethanol's role in creating cleaner automotive fuels (Yusuf & Inambao, 2018). Another study focuses on butanol as an alternative to ethanol in biofuels, suggesting its superior physical and thermodynamic properties for spark ignition engines, indicating ongoing research to optimize ethanol use in fuels (Veza, Said, & Latiff, 2020).
Ethanol in Environmental Science
The environmental fate of ethanol, especially in groundwater contamination scenarios involving gasohol spills, is a subject of critical review. Research indicates that ethanol can affect the mobility and degradation of other contaminants like BTEX, suggesting its dual role in enhancing and mitigating environmental risks (Powers et al., 2001).
Ethanol's Interaction with Biological Systems
A comprehensive study of ethanol's effects on ligand-gated ion channels provides insights into its biological actions, including modulation of receptor desensitization. This research helps elucidate ethanol's impact on neurotransmission and potential contributions to its pharmacological and toxicological effects (Dopico & Lovinger, 2009).
Propriétés
IUPAC Name |
2-[(2S)-4-benzylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKZUCYKKNQFH-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-benzylpiperazin-2-yl)ethanol | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3190726.png)



![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-](/img/structure/B3190754.png)




![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)

![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)
![3-[2-(Benzyloxy)phenyl]propanoic acid](/img/structure/B3190818.png)